1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate
Description
Systematic IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name for this compound is (1-methylpiperidin-4-yl) N-[(4-aminophenyl)methyl]carbamate , derived through hierarchical substitution rules. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom, with a methyl group occupying position 1 and the carbamate functional group attached to position 4. The carbamate group (–O–(C=O)–NH–) bridges the piperidine ring to a benzyl substituent, which is further substituted with an amino group at the para position of the aromatic ring.
Constitutional isomerism in this molecule is limited due to the specificity of its substituent positions. Potential isomers could arise from:
- Positional isomerism of the methyl group on the piperidine ring (e.g., 2-methyl or 3-methyl variants), though these are distinct compounds rather than isomers of the specified structure.
- Regioisomerism of the amino group on the benzyl moiety (e.g., meta or ortho substitution), which would alter the electronic and steric properties of the aromatic system.
The absence of stereogenic centers in the molecule precludes geometric or enantiomeric isomerism under standard conditions.
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate is governed by three structural domains:
- Piperidine ring : Adopts a chair conformation to minimize 1,3-diaxial strain, with the methyl group at position 1 occupying an equatorial orientation.
- Carbamate linkage : The –O–(C=O)–NH– group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen lone pair.
- 4-Aminobenzyl moiety : The aromatic ring exhibits a coplanar relationship with the carbamate nitrogen, facilitating conjugation between the amino group’s lone pair and the π-system of the benzene ring.
Key bond lengths and angles derived from computational models include:
| Parameter | Value |
|---|---|
| C=O bond length | 1.23 Å |
| O–C–N bond angle | 123° |
| Piperidine N–C–C angle | 111° |
| Dihedral angle (C=O–N–C) | 180° (antiperiplanar) |
The carbamate group exhibits a preference for the anti rotamer due to reduced steric hindrance between the piperidine ring and the benzyl group, as observed in similar carbamate systems.
Electronic Structure and Orbital Hybridization
The electronic configuration of this compound features three distinct regions of electron density:
- Piperidine nitrogen : sp³-hybridized with a lone pair oriented perpendicular to the ring plane, contributing to basicity (calculated pK~a~ ≈ 10.2).
- Carbamate carbonyl : sp²-hybridized oxygen with partial double-bond character (bond order ≈ 1.5) due to resonance delocalization:
$$
\ce{O=C–O– <-> O–C=O}
$$ - Aromatic amino group : sp²-hybridized nitrogen whose lone pair conjugates with the benzene π-system, lowering the amino group’s basicity compared to aliphatic amines.
Density Functional Theory (DFT) calculations reveal frontier molecular orbitals localized on:
- HOMO : π-orbital of the aromatic ring and lone pair of the amino nitrogen.
- LUMO : σ* antibonding orbital of the carbonyl group.
This electronic profile suggests potential reactivity at the carbamate carbonyl (nucleophilic acyl substitution) and aromatic amino group (electrophilic aromatic substitution).
Comparative Analysis with Piperidine-Based Carbamate Analogues
The structural and electronic features of this compound differ significantly from related piperidine carbamates:
Key differences include:
- Steric effects : The tert-butyl group in imposes greater steric hindrance around the carbamate group compared to the methylpiperidinyl moiety in the subject compound.
- Electronic effects : The 4-aminobenzyl group enhances resonance stabilization of the carbamate nitrogen compared to simpler aryl substituents.
- Solubility : Lower logP and higher PSA values suggest improved aqueous solubility relative to tert-butyl analogues.
Properties
CAS No. |
652140-50-6 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-17-8-6-13(7-9-17)19-14(18)16-10-11-2-4-12(15)5-3-11/h2-5,13H,6-10,15H2,1H3,(H,16,18) |
InChI Key |
HZEPRFBABFXJHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the piperidine ring.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group through a reaction between the piperidine derivative and a suitable carbamoylating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives that may possess enhanced properties or activities.
Biology
The compound has been utilized in biological research to study various processes:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in studies focusing on receptor binding and modulation. This property is crucial for developing therapeutic agents targeting specific biological pathways.
- Receptor Interactions : The compound may interact with neurotransmitter systems, offering insights into its potential effects on mood regulation and pain management.
Medicine
In the medical field, this compound is being investigated for its therapeutic applications:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain relief therapies.
- Neuropharmacological Potential : Its interaction with serotonin and dopamine receptors indicates possible applications in treating neurodegenerative diseases.
Case Study 1: Analgesic Efficacy
A study investigating the analgesic properties of related piperidine derivatives demonstrated significant pain relief in animal models. The modifications in the piperidine structure enhanced the efficacy of these compounds, suggesting that similar derivatives could be developed from this compound.
Case Study 2: Neuroprotective Effects
Research has highlighted the neuroprotective potential of piperidine derivatives. In vitro studies showed that these compounds could inhibit monoamine oxidase B (MAO-B), suggesting a mechanism through which they may exert neuroprotective effects against neurodegenerative conditions.
Data Tables
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
| Analgesic Effects | Demonstrated pain relief in animal models |
| Neuropharmacological | Interaction with serotonin and dopamine receptors |
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Stability: Carbamates with aromatic amines (e.g., 4-aminophenyl) are more stable under basic conditions than aliphatic analogs, but hydrolysis rates vary with substituents .
- Synthetic Accessibility : Yields for tert-butyl carbamates (20–51%) suggest challenges in alkylation steps, whereas the target compound’s synthesis via triphosgene-mediated carbamate formation may be more efficient .
Physicochemical Properties
- Solubility: The piperidine group’s basicity enhances water solubility at physiological pH compared to non-basic analogs (e.g., tert-butyl carbamates) .
- Metabolic Stability: Carbamates generally resist esterase-mediated hydrolysis better than esters, but electron-withdrawing groups (e.g., nitro in ) accelerate degradation. The target compound’s 4-aminophenyl group may slow hydrolysis compared to nitro-substituted analogs .
Biological Activity
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate, also known by its CAS number 652140-50-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a carbamate moiety linked to a 4-aminophenyl group. Its molecular formula is C12H18N2O2, and it has a molecular weight of approximately 218.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 652140-50-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. It acts as an inhibitor of specific enzymes, potentially affecting pathways related to neuropharmacology and cancer treatment.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, similar piperidine derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, leading to cell death and reduced tumor growth .
Neuropharmacological Effects
This compound is hypothesized to influence serotonin receptors, particularly the 5-HT2A receptor. In vitro studies have demonstrated that related compounds act as inverse agonists at these receptors, which may have implications for treating psychiatric disorders .
Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and found that certain structural modifications increased potency significantly .
Study 2: Neuropharmacological Assessment
In a pharmacological assessment involving animal models, the compound was tested for its effects on anxiety-like behaviors. Results indicated that administration led to a reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders .
Virtual Screening and Molecular Docking
Recent advancements in computational biology have facilitated the virtual screening of compounds similar to this compound. Molecular docking studies suggest a favorable binding affinity to target proteins involved in cancer and neurological disorders. These findings support the hypothesis that this compound could serve as a lead molecule for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
